EPZ015666

PRMT5 selectivity protein methyltransferase profiling off-target risk

Research pain point: Most PRMT5 inhibitors lack brain penetration data or carry off-target PMT risks, confounding CNS and epigenetic crosstalk studies. EPZ015666 solves this as a first-in-class substrate-competitive chemical probe. - **CNS-optimized**: Brain conc. 874.23 ng/g at 100 mg/kg oral; published medulloblastoma efficacy. - **Selectivity**: >20,000-fold over 20 PMTs - widest among substrate-competitive inhibitors. - **Gold-standard control**: Matched inactive EPZ019896 available (Chemical Probes Portal recommended). - **MCL pharmacodynamics**: >93% TGI at 200 mg/kg BID with >95% SDMA inhibition in Z-138 xenografts.

Molecular Formula C20H25N5O3
Molecular Weight 383.4 g/mol
Cat. No. B15602598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ015666
Molecular FormulaC20H25N5O3
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1
InChIKeyZKXZLIFRWWKZRY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EPZ015666 (GSK3235025): A First-in-Class, Substrate-Competitive PRMT5 Inhibitor with >20,000-Fold Selectivity Over the PMT Family


EPZ015666 (also known as GSK3235025) is a potent, orally bioavailable, substrate-competitive inhibitor of protein arginine methyltransferase 5 (PRMT5), with a biochemical inhibition constant (Ki) of 5 nM and an enzymatic half-maximal inhibitory concentration (IC50) of 22 nM [1]. Initially disclosed in patent WO2014100719 as compound 166 [2], EPZ015666 was characterized in a landmark Nature Chemical Biology publication as a first-in-class chemical probe that blocks symmetric dimethylation of the PRMT5 substrate SmD3 and exerts antiproliferative effects across multiple mantle cell lymphoma (MCL) models [1]. It belongs to the substituted pyrimidine-4-carboxamide class and acts via a substrate-competitive mechanism, distinguishing it from SAM-competitive or dual-competitive PRMT5 inhibitors developed subsequently [3].

Why PRMT5 Inhibitors Are Not Interchangeable: Mechanistic Divergence and Selectivity Cliffs Limit Generic Substitution of EPZ015666


PRMT5 inhibitors exhibit profound mechanistic divergence — EPZ015666 and GSK3326595 are substrate-competitive, whereas JNJ-64619178 and LLY-283 are SAM-competitive or dual-competitive [1]. This difference in binding mode produces distinct amino acid interaction profiles within the PRMT5 catalytic pocket and leads to divergent cellular pharmacodynamic signatures [1]. Furthermore, the selectivity window against the broader protein methyltransferase (PMT) family varies by orders of magnitude: EPZ015666 provides >20,000-fold selectivity over 20 PMTs [2], while GSK3326595 achieves approximately 4,000-fold and LLY-283 only approximately 100-fold [3]. These gaps in off-target risk profile and mechanism-dependent context specificity mean that simply substituting one PRMT5 inhibitor for another — even within the same structural chemotype — can produce non-equivalent experimental outcomes, particularly in cellular and in vivo systems where SAM concentrations, cofactor availability, and target engagement kinetics diverge.

EPZ015666 Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against GSK3326595, JNJ-64619178, LLY-283, and PF-06939999


Selectivity Margin: EPZ015666 Exhibits 5-Fold Greater Selectivity Over the PMT Family Than GSK3326595 and 200-Fold Greater Than LLY-283

In a standardized panel of 20 protein methyltransferases (PMTs) tested at 50 µM, EPZ015666 showed no detectable inhibition of any off-target PMT, yielding a selectivity margin of >20,000-fold over PRMT5 [1]. By contrast, GSK3326595 — the closest structural and mechanistic analog — demonstrated >4,000-fold selectivity over the same panel size [2], representing a ~5-fold narrower selectivity window. LLY-283, a SAM-competitive PRMT5 inhibitor, exhibited only >100-fold selectivity over other histone methyltransferases [3]. For PF-06939999, although >1,000,000-fold selectivity is claimed, this was assessed using SPR Kd values rather than enzymatic IC50 in a functional panel, limiting direct comparability .

PRMT5 selectivity protein methyltransferase profiling off-target risk chemical probe qualification

Blood-Brain Barrier Penetration: EPZ015666 Achieves Therapeutically Relevant Brain Concentrations — A Feature Not Demonstrated for Other Clinical-Stage PRMT5 Inhibitors

In a dedicated preclinical pharmacokinetic study, BALB/c mice receiving a single oral dose of EPZ015666 at 100 mg/kg achieved a brain concentration of 874.23 ± 412.71 ng/g, with a concurrent plasma Cmax of 10,154.31 ± 2,450.74 ng/mL [1]. The compound demonstrated low binding affinity to both plasma and brain proteins and high apparent permeability across artificial membranes, consistent with efficient membrane penetration [1]. EPZ015666 was further identified as a substrate of the hepatic uptake transporter OATP1B1, and metabolic stability studies indicated slow intrinsic clearance in both mouse and human liver microsomes with no evidence of CYP-mediated metabolism [1]. By contrast, no published brain concentration or BBB penetration data are available for GSK3326595, JNJ-64619178, PF-06939999, or LLY-283 [2][3].

CNS penetration blood-brain barrier medulloblastoma glioblastoma brain pharmacokinetics

In Vivo Target Engagement and Tumor Growth Inhibition: Dose-Dependent Pharmacodynamic Response Across Three MCL Xenograft Models

In SCID mice bearing Z-138 MCL xenografts, twice-daily oral dosing of EPZ015666 at 200 mg/kg for 21 days induced tumor stasis with >93% tumor growth inhibition (TGI), while Maver-1 xenografts achieved >70% TGI at the same dose [1]. A third MCL model (Granta-519, a fast-growing variant) showed 45% TGI at 200 mg/kg by day 18 . Target engagement was confirmed by dose-dependent reduction of the symmetric dimethylarginine (SDMA) mark on SmD3: in Z-138 tumors, >40% inhibition at the lowest dose and >95% inhibition at the highest dose at day 21; in Maver-1 tumors, >48% and >87% inhibition, respectively; in Granta-519 tumors, >66% and >95% inhibition at day 18 [2]. By comparison, JNJ-64619178 (onametostat) at 10 mg/kg/day caused tumor regression in the NCI-H1048 SCLC xenograft model with sustained TGI after dosing cessation [3], but its in vivo PD was assessed in different tumor types, precluding direct cross-study comparison of efficacy magnitude.

xenograft efficacy tumor growth inhibition mantle cell lymphoma SmD3 methylation pharmacodynamic biomarker

Validated Inactive Negative Control Analog: EPZ019896 Enables Rigorous Off-Target Effect Discrimination

EPZ015666 is recommended for use in conjunction with its structurally matched inactive analog, EPZ019896, which serves as a negative control for off-target effects [1]. This control compound is critical for distinguishing PRMT5-dependent from PRMT5-independent phenotypes. Among the major PRMT5 inhibitors, only EPZ015666 has a formally validated and recommended inactive control analog accessible through the Chemical Probes Portal [1]. GSK3326595 (EPZ015938) has no widely recognized matched inactive analog recommended by an independent chemical probe assessment body . JNJ-64619178, PF-06939999, and LLY-283 similarly lack independently endorsed negative control compounds for routine experimental use [2]. The absence of a matched inactive control for other PRMT5 inhibitors means that off-target pharmacological effects cannot be experimentally deconvoluted with equivalent rigor.

chemical probe best practice negative control EPZ019896 off-target effect control experimental rigor

Mechanism of Action: Substrate-Competitive Inhibition Distinguishes EPZ015666 from SAM-Competitive and Dual-Competitive PRMT5 Inhibitors

EPZ015666 and GSK3326595 both act as substrate-competitive inhibitors of PRMT5, binding to the substrate-binding pocket rather than the S-adenosylmethionine (SAM) cofactor site [1]. In contrast, JNJ-64619178 and LLY-283 function as dual-competitive inhibitors targeting both the SAM-binding pocket and the substrate site, while PF-06939999 is purely SAM-competitive [1]. This mechanistic divergence has functional consequences: substrate-competitive inhibitors like EPZ015666 are not subject to competition with high intracellular SAM concentrations (~100 µM in many cell types), which can shift the apparent potency of SAM-competitive inhibitors in cellular versus biochemical assays [2]. Consistent with this, EPZ015666 maintains a relatively narrow biochemical-to-cellular potency shift (Ki 5 nM → cellular antiproliferative IC50 96–904 nM across MCL lines) [3], whereas SAM-competitive inhibitors may exhibit larger potency drops in high-SAM cellular environments.

substrate-competitive inhibitor mechanism of action SAM-competitive PRMT5 inhibition mode drug discovery profiling

EPZ015666: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CNS Oncology Research: Preclinical Efficacy Studies in Medulloblastoma, Glioblastoma, and Brain-Metastatic Models Requiring BBB-Penetrant PRMT5 Inhibition

EPZ015666 is uniquely suited for in vivo studies in CNS tumors where BBB penetration is a prerequisite for target engagement. The compound achieves brain concentrations of 874.23 ng/g following 100 mg/kg oral dosing, with low brain protein binding and high apparent membrane permeability [1]. This property has been directly exploited in published medulloblastoma research, where EPZ015666 suppressed MYC-driven MB cell proliferation and slowed tumor growth in xenograft models [1]. Researchers studying glioblastoma or brain metastasis should prioritize EPZ015666 over GSK3326595, JNJ-64619178, PF-06939999, or LLY-283, as none of these alternatives have published brain exposure data to support CNS applications [2].

Epigenetic Chemical Probe Studies Requiring Rigorous Off-Target Control with a Matched Inactive Analog

EPZ015666 is the only PRMT5 inhibitor that comes with an independently validated, structurally matched inactive control compound (EPZ019896) recommended by the Chemical Probes Portal [3]. This enables the gold-standard experimental design where both active probe and inactive control are used in parallel to discriminate on-target pharmacology from off-target effects. For laboratories publishing in journals that require chemical probe best-practice compliance — or for CROs conducting client-facing epigenetic screening campaigns — this control compound availability is a decisive procurement factor not matched by any other PRMT5 inhibitor [3].

Mantle Cell Lymphoma (MCL) and Hematologic Malignancy Xenograft Studies with Pharmacodynamic Biomarker-Guided Dosing

EPZ015666 provides the most extensively characterized dose-response and pharmacodynamic biomarker relationship in MCL models among preclinical PRMT5 inhibitors. With >93% TGI at 200 mg/kg BID in Z-138 xenografts and corresponding >95% SDMA inhibition, researchers can confidently dose to a target engagement threshold rather than relying on empiric dosing [4]. The drug also shows efficacy across a panel of five MCL cell lines (Z-138, Granta-519, Maver-1, Mino, Jeko-1) with antiproliferative IC50 ranging from 96 to 904 nM [4]. For laboratories establishing MCL or B-cell lymphoma xenograft platforms, EPZ015666 offers a well-calibrated tool compound with published dose-PD-efficacy relationships that facilitate reproducibility across studies.

Selectivity-Critical Epigenetic Profiling: Deconvoluting PRMT5-Specific Functions in the Context of Multi-PMT Signaling Networks

With >20,000-fold selectivity over 20 PMTs — the widest functional selectivity window confirmed by enzymatic panel screening among substrate-competitive PRMT5 inhibitors — EPZ015666 is the preferred tool for experiments where PRMT5-mediated symmetric dimethylation must be distinguished from the activities of other arginine and lysine methyltransferases [4][5]. This is particularly relevant in studies of epigenetic crosstalk (e.g., PRMT5-PRC2 interplay), RNA splicing regulation, or DNA damage repair pathways where multiple PMTs contribute overlapping methylation marks. Compared to GSK3326595 (~4,000-fold) or LLY-283 (~100-fold) [6], EPZ015666's superior selectivity reduces the likelihood of confounding off-target PMT inhibition at concentrations required for full PRMT5 suppression in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ015666

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.